6,7-Desmethylene drospirenone
Overview
Description
6,7-Desmethylene drospirenone is a synthetic steroidal compound that is structurally related to drospirenone. It is characterized by the absence of the methylene group at the 6,7 position, which differentiates it from drospirenone. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Scientific Research Applications
6,7-Desmethylene drospirenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent and intermediate in the synthesis of complex organic compounds.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in hormone therapy and contraceptive formulations.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
6,7-Desmethylene drospirenone is a synthetic progestin . Its primary targets are the follicle stimulating hormone (FSH) and luteinizing hormone (LH) . These hormones play a crucial role in the menstrual cycle and ovulation.
Mode of Action
The compound interacts with its targets (FSH and LH) by suppressing their release . This suppression prevents ovulation, thereby acting as a contraceptive .
Biochemical Pathways
It is known that the compound’s interaction with fsh and lh influences the hormonal regulation of the menstrual cycle . The downstream effects of this interaction include the prevention of ovulation and potential treatment of conditions like acne and premenstrual dysphoric disorder (PMDD) .
Pharmacokinetics
Drospirenone, a related compound, is known to have a terminal half-life of approximately 30 hours . It undergoes minor metabolism in the liver via the CYP3A4 enzyme to inactive metabolites . The compound is excreted in both urine and feces
Result of Action
The primary result of the action of this compound is the prevention of pregnancy . By suppressing the release of FSH and LH, the compound prevents ovulation, thereby acting as a contraceptive . Additionally, the compound is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) .
Biochemical Analysis
Biochemical Properties
6,7-Desmethylene drospirenone plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with the progesterone receptor (PR) and androgen receptor (AR), similar to drospirenone . These interactions are crucial for its function as a progestin, influencing various physiological processes. Additionally, this compound has been shown to affect the mineralocorticoid receptor (MR), which is unique compared to other progestins . The nature of these interactions involves binding to the receptors, leading to changes in their activity and subsequent downstream effects.
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. By binding to the progesterone receptor, androgen receptor, and mineralocorticoid receptor, it modulates their activity and influences downstream signaling pathways . This includes enzyme inhibition or activation and changes in gene expression, which are critical for its progestogenic effects. The compound’s unique interaction with the mineralocorticoid receptor distinguishes it from other progestins and contributes to its specific physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under specific conditions, but its degradation can occur under certain circumstances . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes. These temporal effects are essential for understanding the compound’s stability and long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits its intended progestogenic effects without significant adverse effects . At higher doses, toxic or adverse effects can be observed, indicating a threshold for safe usage. Understanding these dosage effects is crucial for determining the appropriate therapeutic window for this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . The metabolic pathways associated with this compound are essential for its breakdown and utilization within the body, impacting its efficacy and safety as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its interaction with specific biomolecules and subsequent physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Desmethylene drospirenone typically involves the modification of drospirenone. One common synthetic route starts with the precursor 7β-hydroxy-15β,16β-methylene-3β-pivaloyloxy-5-androsten-17-one. This precursor undergoes several steps including hydroxylation, oxidation, and lactonization to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
6,7-Desmethylene drospirenone undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) oxide, manganese dioxide, and ruthenium salts.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Solvents: Toluene, acetonitrile, and methanol are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Drospirenone: The parent compound from which 6,7-Desmethylene drospirenone is derived.
Spironolactone: A structurally related compound with similar antimineralocorticoid activity.
Canrenone: Another related compound used in similar therapeutic applications.
Uniqueness
This compound is unique due to the absence of the methylene group at the 6,7 position, which alters its chemical and biological properties. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds .
Properties
IUPAC Name |
(1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIJDDWIJGVQBE-PJPXKQQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217727 | |
Record name | 6,7-Desmethylene drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67372-68-3 | |
Record name | 6,7-Desmethylene drospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Desmethylene drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (15,16)β-Met | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DESMETHYLENE DROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N90W9C3DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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